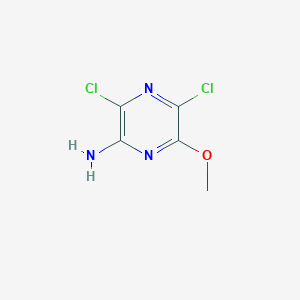

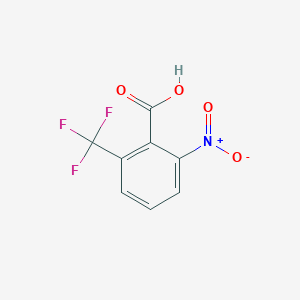

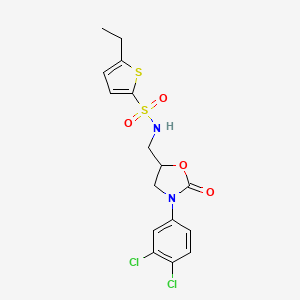

2-Amino-3,5-dichloro-6-methoxypyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazine derivatives often involves substitution, oxidation, nitration, and ammoniation reactions. For instance, "3-methoxy-5,6-diamino-2-nitropyridine" was synthesized from 3,5-dichloropyridine using these methods . Similarly, "2-Amino-6-methoxy-3-nitropyridine" was synthesized from 2,6-dichloro-3-nitropyridine, ammonium hydroxide, and methanol in a one-pot step . These methods could potentially be adapted for the synthesis of "2-Amino-3,5-dichloro-6-methoxypyrazine."

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is often characterized by intramolecular hydrogen bonding and the orientation of substituents. For example, "3-Amino-6,6'-bis(methoxycarbonyl)-2,2'-bipyridine" exhibits an almost coplanar arrangement of pyridyl rings due to an intramolecular hydrogen bond . This information can be useful in predicting the molecular conformation of "this compound."

Chemical Reactions Analysis

Pyrazine derivatives can participate in various chemical reactions due to their multiple reactive sites. The amino group in "3,5-Diamino-4-phenylpyrazole" reacts with various 1,3-dicarbonyl compounds to yield different derivatives . Similarly, "2,5-Diamino-3,6-dicyanopyrazine" undergoes alkylation and acylation reactions, affecting its fluorescence properties . These reactions could be relevant to "this compound" as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their functional groups and molecular structure. For instance, the tautomeric equilibrium of "6-amino-5-benzyl-3-methylpyrazin-2-one" was studied, and it was found to favor the keto form in aqueous conditions . The fluorescent properties of "2,5-Diamino-3,6-dicyanopyrazine" were also analyzed, showing strong yellowish-green fluorescence . These studies provide a basis for understanding the properties that "this compound" might exhibit.

科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Pyrazine Derivatives : Research has been focused on synthesizing pyrazine derivatives due to their potential applications in medicinal chemistry and materials science. For instance, studies have explored the synthesis of 2-Amino pyrazines and their antimicrobial activity, highlighting their relevance in developing new pharmaceutical compounds with antimicrobial properties (Patel, Agravat, & Shaikh, 2011). Additionally, the synthesis of 2-Amino-3-benzoyl-5-bromopyrazine as a precursor for luminescent chromophores like coelenterazine illustrates the significance of such compounds in bioimaging and sensor applications (Jones, Keenan, & Hibbert, 1996).

Environmental Degradation Studies : Pyrazine compounds have been studied in the context of environmental degradation, especially concerning agricultural chemicals. For example, the decomposition of atrazine, a widely used herbicide, has been examined to understand its fate in aquatic environments and the potential for forming degradation products that could affect water quality (Hiskia et al., 2001).

Materials Science and Corrosion Inhibition

- Corrosion Inhibition : Pyrazine derivatives have been investigated for their potential as corrosion inhibitors. Research into compounds like pyranopyrazole derivatives for mild steel protection in acidic environments showcases the application of pyrazine-based molecules in industrial maintenance and preservation of metallic structures (Yadav, Gope, Kumari, & Yadav, 2016).

Biochemical Applications

- Antimicrobial Activities : The synthesis and evaluation of pyrazine derivatives for their antimicrobial activities represent a significant area of research. These studies are crucial for the development of new antibiotics and antifungal agents to combat resistant strains of bacteria and fungi (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

特性

IUPAC Name |

3,5-dichloro-6-methoxypyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3O/c1-11-5-3(7)9-2(6)4(8)10-5/h1H3,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPIPCDXCDADOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(N=C1Cl)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(prop-2-yn-1-yl)-N-[3-(trifluoromethyl)cyclohexyl]piperidine-4-carboxamide](/img/structure/B2548143.png)

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2548144.png)

![N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine](/img/structure/B2548151.png)

![1-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol](/img/structure/B2548155.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2548157.png)

![N-(2-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl]acetamide](/img/structure/B2548158.png)